molecular formula C11H12N2O5 B8534655 (4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 141890-67-7

(4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B8534655
M. Wt: 252.22 g/mol
InChI Key: TZHSSEQNKOCWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

141890-67-7

Product Name

(4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H12N2O5/c14-10-5-12(6-10)11(15)18-7-8-1-3-9(4-2-8)13(16)17/h1-4,10,14H,5-7H2

InChI Key

TZHSSEQNKOCWJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzhydryl-3-hydroxyazetidine (9.00 g, 37.6 mmol) in methanol (270 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal (9.00 g) in a water bath (50° C.) for 5.5 hours. After checking the completion of the reaction, the reaction mixture was filtered in order to remove the catalyst and the filtrate concentrated under reduced pressure. The residue was partitioned between ethyl acetate and distilled water. The organic layer was concentrated under reduced pressure and dried in vacuo to give a crude product. To a solution of the crude product in a mixture of methylene chloride (82 ml) and methanol (55 ml) were added chloroformic acid p-nitrobenzyl ester (8.90 g, 41.3 mmol) and triethylamine (5.79 ml, 41.3 mmol) in an ice bath. The mixture was stirred at room temperature for 1.5 hours. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The obtained organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane:ethyl acetate (1:1)→ethyl acetate as the eluant to afford 3-hydroxy-1-(p-nitrobenzyloxycarbonyl)azetidine (3.52 g, yield 37%) as pale yellow crystals.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
solvent
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
5.79 mL
Type
reactant
Reaction Step Three

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